4-Amino-9-fluorenone

Description

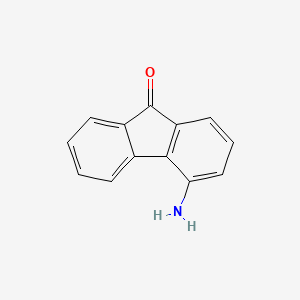

4-Amino-9-fluorenone (CAS 4269-15-2) is an aromatic ketone derivative of 9-fluorenone, characterized by an amino group (-NH₂) substituted at the 4-position of the fluorenone scaffold. Its molecular formula is C₁₃H₉NO, with a molecular weight of 195.22 g/mol . The compound is classified under aromatic ketones due to its conjugated cyclic structure and electron-withdrawing carbonyl group, which influence its reactivity and applications in organic synthesis and materials science .

The synthesis of this compound typically involves the reduction of a nitro precursor. For example, nitro-substituted fluorenones can be reduced using hydrazine hydrate in the presence of FeCl₃·6H₂O and activated carbon under reflux conditions, followed by purification . This method aligns with broader strategies for synthesizing amino-aromatic compounds.

Properties

IUPAC Name |

4-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWCEONGEXZNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195387 | |

| Record name | Fluoren-9-one, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-15-2 | |

| Record name | 4-Amino-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4269-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4269-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-9-one, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6X3ML5IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Amino-9-fluorenone can be synthesized through several methods, including:

-

Reduction of 4-Nitro-9-fluorenone: This method involves the reduction of 4-nitro-9-fluorenone using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation. The reaction typically occurs under mild conditions and yields this compound .

-

Amination of 9-Fluorenone: Another method involves the direct amination of 9-fluorenone using ammonia or amines in the presence of catalysts such as palladium or copper. This method requires elevated temperatures and pressures to achieve high yields .

Industrial Production Methods:

In industrial settings, this compound is often produced through the reduction of 4-nitro-9-fluorenone due to its simplicity and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation: 4-Amino-9-fluorenone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: The compound can be reduced to form 4-amino-9-fluorenol using reducing agents such as sodium borohydride or lithium aluminum hydride .

-

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents .

Common Reagents and Conditions:

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under mild conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives such as 4-nitro-9-fluorenone.

Reduction: Reduced derivatives such as 4-amino-9-fluorenol.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

4-Amino-9-fluorenone is used as a building block in organic synthesis, particularly in the preparation of dyes, pigments, and other complex organic molecules .

Biology:

In biological research, this compound is used as a fluorescent probe for studying protein-ligand interactions and enzyme activities .

Medicine:

Industry:

This compound is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-amino-9-fluorenone involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and function . The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Fluorenone (Parent Compound)

- Molecular Formula : C₁₃H₈O

- Molecular Weight : 180.20 g/mol

- CAS No.: 486-25-9

- Properties: The parent compound lacks the amino group, resulting in lower polarity and reduced solubility in polar solvents compared to 4-amino-9-fluorenone. It is widely used as a precursor in organic synthesis and photoresist materials .

- Key Difference: The amino group in this compound enhances its nucleophilicity and ability to participate in condensation reactions, making it more versatile in pharmaceutical intermediates than 9-fluorenone .

4-Hydroxy-9-fluorenone

- Molecular Formula : C₁₃H₈O₂

- Molecular Weight : 196.20 g/mol

- CAS No.: 1986-00-1

- Properties: The hydroxyl group (-OH) increases solubility in aqueous media compared to this compound. However, the amino group provides stronger electron-donating effects, favoring reactions like electrophilic substitution .

- Applications: 4-Hydroxy-9-fluorenone is used in dye synthesis, whereas the amino derivative is more relevant in medicinal chemistry due to its amine reactivity .

4-Amino-1,3-dibromo-9-fluorenone

- Molecular Formula: C₁₃H₇Br₂NO

- Molecular Weight : 353.01 g/mol

- CAS No.: Not explicitly listed (ChemSpider ID: 235420)

- Properties: Bromine atoms at the 1- and 3-positions significantly increase molecular weight and steric hindrance, reducing reactivity compared to this compound. The halogen substituents also enhance stability against oxidation .

- Applications: Used in materials science for heavy-atom effects in crystallography, whereas the non-halogenated amino derivative is more suited for synthetic flexibility .

Comparative Data Table

Biological Activity

4-Amino-9-fluorenone (4-AF) is a compound derived from the fluorenone family, notable for its diverse biological activities. This article delves into its biological activity, exploring various studies that highlight its potential therapeutic applications, particularly in antimicrobial, anticancer, and neuroprotective contexts.

- Molecular Formula: C₁₃H₉NO

- CAS Number: 4269-15-2

- Molecular Weight: 201.22 g/mol

This compound is characterized by an amino group at the 4-position of the fluorenone structure, which significantly influences its biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 4-AF and its derivatives. For instance:

- Schiff Bases Synthesis : Derivatives of 9-fluorenone, including 4-AF, were synthesized and evaluated for their antimicrobial efficacy. Notably, some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

- Docking Studies : Molecular docking studies indicated that certain derivatives of 4-AF showed high binding affinities to bacterial proteins, suggesting potential mechanisms for their antibacterial effects. For example, N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine had a high docking score of 81.947, indicating strong interactions with target proteins .

Anticancer Activity

The anticancer potential of 4-AF has been explored through various mechanisms:

- Topoisomerase Inhibition : Some derivatives have been identified as type I topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. The introduction of linear alkyl groups in these compounds enhanced their antiproliferative activity .

- Cytotoxicity Studies : Research has demonstrated that 4-AF derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, studies using different cancer models indicated that these compounds could induce apoptosis in tumor cells .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of 4-AF:

- Binding Affinity Studies : A study focused on radioiodinated derivatives of fluorenone for imaging α7-nicotinic acetylcholine receptors (α7-nAChRs) showed that certain substitutions on the fluorenone structure improved binding affinities significantly (e.g., K i = 9.3 nM). This suggests potential applications in treating neurodegenerative diseases where α7-nAChRs play a critical role .

Summary of Biological Activities

| Activity Type | Compound/Derivative | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Staphylococcus aureus | 100 μg/mL |

| Anticancer | Various Fluorenone Derivatives | HeLa Cells | IC50 = Varies |

| Neuroprotective | Meta-Iodine Substituted Fluorenone | α7-nAChRs (Binding Affinity) | K i = 9.3 nM |

Case Studies

- Antimicrobial Efficacy : A study synthesized various Schiff base derivatives from 9-fluorenone and tested their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives had significant inhibitory effects comparable to established antibiotics .

- Cytotoxicity Assessment : Research involving different cancer cell lines demonstrated that 4-AF derivatives could effectively induce cell death, with varying degrees of potency depending on structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.